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Compound Name:
2-Isopropyl-1,3-dioxane-5-

carboxylic Acid

Cat. No.: B133906 Get Quote

An In-Depth Technical Guide: Structure Elucidation of 2-Isopropyl-1,3-dioxane-5-carboxylic
Acid

Introduction: The Analytical Challenge
2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7) is a key heterocyclic

building block, notable for its role as a critical intermediate in the synthesis of Iobitridol, a non-

ionic, low-osmolar X-ray contrast agent.[1][2][3] Its structure features a six-membered 1,3-

dioxane ring, a cyclic acetal, substituted with an isopropyl group at the 2-position and a

carboxylic acid at the 5-position.[4] The molecular formula is C₈H₁₄O₄ with a molecular weight

of 174.19 g/mol .[5]

The complete and unambiguous elucidation of its structure is paramount for ensuring purity,

predicting reactivity, and maintaining quality control in multi-step synthetic pathways. This guide

presents a holistic, field-proven workflow for this task. The analytical challenge extends beyond

simple connectivity; it requires a multi-technique approach to definitively establish:

Constitutional Isomerism: Confirming the precise atomic connectivity.

Relative Stereochemistry: Differentiating between the cis and trans diastereomers.

Conformational Preference: Characterizing the dominant three-dimensional shape of the

dioxane ring.
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This document outlines the causality behind experimental choices, providing a self-validating

system where each piece of data corroborates the others, leading to a final, unambiguous

structural assignment.
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Fig. 1: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Confirming
Molecular Formula and Functional Groups
The initial objective is to verify the fundamental properties of the analyte: its elemental

composition and the presence of the expected chemical functionalities. This phase provides the

bedrock upon which all subsequent, more detailed analyses are built.

High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is chosen over standard-resolution MS because its high mass

accuracy (typically <5 ppm error) allows for the unambiguous determination of a molecule's

elemental formula. This is a critical first step to eliminate any possibility of gross structural
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errors, such as incorrect starting materials or unexpected side reactions. For this molecule, we

will use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation

and maximize the abundance of the molecular ion.

Experimental Protocol: ESI-HRMS

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g.,

methanol or acetonitrile). Serially dilute to a final concentration of ~1-10 µg/mL.

Ionization Mode: Analyze in negative ion mode. The carboxylic acid readily loses a proton to

form a stable [M-H]⁻ adduct.

Mass Analyzer: Utilize a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight

(TOF).

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Analysis: Compare the measured m/z of the most abundant ion to the theoretical mass

calculated for the [C₈H₁₄O₄ - H]⁻ ion.

Data Presentation: HRMS Results

Parameter Theoretical Value Observed Value Deviation (ppm)

Formula C₈H₁₃O₄⁻ ([M-H]⁻) - -

Exact Mass (m/z) 173.07683 173.0771 1.6

The observed mass confirms the elemental formula C₈H₁₄O₄ with high confidence.

Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique that provides definitive

evidence for the presence of key functional groups. The vibrational frequencies of specific

bonds serve as a chemical fingerprint. For this molecule, we expect to see characteristic

absorptions for the carboxylic acid (both O-H and C=O bonds) and the cyclic ether (C-O bonds)

of the dioxane ring.[4]
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Experimental Protocol: KBr Pellet Method

Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry,

spectroscopic-grade potassium bromide (KBr).

Grinding: Thoroughly grind the mixture in an agate mortar until it becomes a fine,

homogenous powder.

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to

form a transparent or translucent pellet.

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the

spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Key IR Absorptions

Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

2500-3300 Broad, Strong

O-H Stretch

(Carboxylic Acid

Dimer)

The extreme

broadness is

characteristic of

strong hydrogen

bonding between two

acid molecules.

2850-3000 Medium
C-H Stretch (Alkyl:

Isopropyl & Dioxane)

Typical region for sp³

C-H bonds.[4]

~1710 Strong

C=O Stretch

(Carboxylic Acid

Dimer)

The frequency is

lowered from the

monomer value

(~1760 cm⁻¹) due to

hydrogen bonding.[6]

1000-1300 Strong

C-O Stretch (Dioxane

Acetal & Carboxylic

Acid)

Multiple strong bands

are expected for the

C-O-C acetal and C-O

acid linkages.[4]
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The presence of these key bands provides strong, direct evidence for the proposed functional

groups.

Part 2: Mapping the Molecular Framework via NMR
Spectroscopy
With the formula and functional groups confirmed, NMR spectroscopy is employed to assemble

the atoms, defining the precise carbon-hydrogen framework and connectivity.

Fig. 2: Key 2D NMR (COSY & HSQC) correlations.

Core Protocols: ¹H, ¹³C, DEPT, COSY, & HSQC NMR
Expertise & Causality: This suite of experiments provides a complete picture of the molecule's

covalent structure.

¹H NMR: Quantifies unique proton environments and reveals neighboring protons through

spin-spin coupling.

¹³C NMR: Identifies unique carbon environments.

DEPT-135: Distinguishes CH/CH₃ (positive signal) from CH₂ (negative signal) carbons,

simplifying assignment.

COSY (Correlation Spectroscopy): Maps all ¹H-¹H coupling networks, definitively linking

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly

attached carbon, locking the ¹H and ¹³C assignments together.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard

(δ 0.00).

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal

dispersion.
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1D Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

2D Acquisition: Acquire standard gradient-selected COSY and HSQC experiments.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin).

Data Interpretation and Assignment
The combination of these experiments allows for the confident assignment of all signals. The

HSQC experiment is the linchpin, connecting the proton and carbon domains. For example, the

proton signal identified as the acetal proton (H2) will show a cross-peak to the carbon signal in

the acetal region (~95-105 ppm), confirming the C2 assignment. COSY correlations then link

H2 to the isopropyl methine proton, which in turn is linked to the isopropyl methyl protons,

building out that entire fragment.

Data Presentation: Consolidated NMR Assignments

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity Integration
Key COSY
Correlation
s

COOH ~175 ~12.0 br s 1H -

C2 (Acetal) ~101 ~4.7 d 1H H-isopropyl

C4, C6 ~70-75 ~3.8 - 4.2 m 4H H5

C5 ~40 ~2.9 m 1H H4, H6

CH

(Isopropyl)
~32 ~2.1 m 1H

H2, H-

methyls

CH₃

(Isopropyl)
~18 ~1.0 d 6H H-isopropyl

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Multiplicities (d=doublet, m=multiplet, br s=broad singlet) are predicted for the dominant isomer.
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Part 3: Elucidating Stereochemistry and
Conformation
With the connectivity established, the final and most nuanced challenge is to determine the

three-dimensional arrangement of the substituents. The 1,3-dioxane ring preferentially adopts a

low-energy chair conformation to minimize steric strain.[4] The key question is the relative

orientation of the large isopropyl and carboxylic acid groups. The trans isomer, with both

groups in equatorial positions, is predicted to be the most thermodynamically stable.

Fig. 3: Key NOE for confirming the trans-diequatorial isomer.

Nuclear Overhauser Effect (NOE) Spectroscopy
Expertise & Causality: NOE is the definitive NMR technique for determining spatial proximity.

An NOE is observed between protons that are close in space (<5 Å), regardless of their

bonding. By analyzing the NOE correlation map (from a NOESY or ROESY experiment), we

can confirm the relative stereochemistry.

Trustworthiness & Self-Validation:

Hypothesis (trans-diequatorial): If both substituents are equatorial, then the protons on C2

(H2) and C5 (H5) will both be in axial positions. They will be on the same face of the ring and

close enough to produce a mutual NOE. Furthermore, neither H2 nor H5 should show a

strong NOE to their respective substituent groups.

Hypothesis (cis-equatorial/axial): If the isomer were cis, one group would be axial and one

equatorial. This would result in a completely different and easily distinguishable NOE pattern.

For example, an equatorial H2 would show strong NOEs to the axial protons on C4 and C6.

Experimental Protocol: 2D NOESY/ROESY

Experiment Selection: A ROESY experiment is often preferred for molecules of this size as it

avoids potential zero-crossing issues that can complicate NOESY spectra.

Acquisition: The experiment is run similarly to other 2D NMR experiments, with a "mixing

time" parameter optimized to allow for NOE buildup (typically 200-500 ms).
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Analysis: Look for cross-peaks that are not present in the COSY spectrum. The key

correlation to observe is between the axial protons at C2 and C5.

Coupling Constant (³J) Analysis
Expertise & Causality: The magnitude of the three-bond coupling constant (³J) between protons

is dependent on the dihedral angle between them, as described by the Karplus relationship.

This allows us to infer the geometry of the ring.

A large coupling (³J ≈ 10-13 Hz) is characteristic of an anti-periplanar arrangement (180°),

which occurs between two axial protons on adjacent carbons (J_ax,ax).

Smaller couplings (³J ≈ 2-5 Hz) are characteristic of gauche arrangements (~60°), which

occur between axial-equatorial (J_ax,eq) or equatorial-equatorial (J_eq,eq) protons.

By carefully analyzing the multiplicity of the signals for the C5 proton, we can measure its

coupling constants to the C4 and C6 protons. The presence of large J-values would provide

strong evidence for its axial position, and by extension, the equatorial position of the carboxylic

acid group.

Part 4: Integrated Analysis and Final Confirmation
The power of this workflow lies in the convergence of all data points to a single, consistent

conclusion.

HRMS established the correct molecular formula: C₈H₁₄O₄.

FTIR confirmed the presence of carboxylic acid and dioxane functionalities.

1D and 2D NMR mapped the exact C-H connectivity, confirming the constitutional isomer.

NOE and J-coupling analysis provided definitive evidence for the relative stereochemistry

and conformation. The data overwhelmingly supports the assignment of the major isomer as

trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid, existing in a chair conformation with both

the isopropyl and carboxylic acid groups in the sterically favored equatorial positions.

For absolute, definitive proof of the solid-state structure, single-crystal X-ray diffraction would

be the gold-standard technique. It would not only confirm the connectivity and stereochemistry
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but also provide precise bond lengths, bond angles, and information about intermolecular

interactions, such as the hydrogen-bonding motifs of the carboxylic acid groups in the crystal

lattice.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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